molecular formula C12H12ClNO2 B2500824 2-Ethyl-3-quinolinecarboxylic acid hydrochloride CAS No. 888014-11-7

2-Ethyl-3-quinolinecarboxylic acid hydrochloride

Cat. No.: B2500824
CAS No.: 888014-11-7
M. Wt: 237.68
InChI Key: LOROPDPYYRUCDF-UHFFFAOYSA-N
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Description

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-quinolinecarboxylic acid hydrochloride typically involves the reaction of quinoline derivatives with ethyl groups under specific conditions. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives . Another method includes the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and green chemistry principles to minimize environmental impact. Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also utilized to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-quinolinecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Ethyl-3-quinolinecarboxylic acid hydrochloride has been investigated for its antibacterial properties. Research indicates that quinoline derivatives exhibit potent activity against both gram-positive and gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. These compounds have shown effectiveness in inhibiting the vascular endothelial growth factor receptor (VEGFR-2), which plays a vital role in tumor angiogenesis. A series of derivatives were synthesized and tested, revealing that specific modifications enhance their binding affinity and cytotoxicity against cancer cell lines .

Antimalarial Activity
The compound is also being explored for its antimalarial properties. Quinoline derivatives are known to interfere with the heme detoxification pathway in malaria parasites, making them potential candidates for new antimalarial drugs.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex quinoline derivatives. Its reactivity allows it to participate in various chemical reactions, including Friedländer synthesis and other cyclization processes, leading to the formation of novel heterocyclic compounds .

Fluorescent Probes
The compound has been utilized as a fluorescent probe in biological assays due to its ability to interact with biomolecules. This application is particularly valuable in studying enzyme activities and cellular processes through fluorescence resonance energy transfer (FRET) techniques.

Agrochemical Applications

Herbicidal Properties
Research has demonstrated that certain quinoline derivatives exhibit herbicidal activity against various monocotyledonous and dicotyledonous plants. The application of this compound in agricultural settings could lead to the development of new herbicides that are effective yet environmentally friendly .

Industrial Applications

Dyes and Pigments
The compound is also used in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property enhances its applicability in textile and cosmetic industries where color stability is crucial.

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAntimicrobial AgentsEffective against Staphylococcus aureus
Anticancer AgentsInhibits VEGFR-2; potential for cancer therapy
Antimalarial DrugsInterferes with heme detoxification in malaria
Organic SynthesisBuilding Block for Complex MoleculesVersatile reactions leading to novel compounds
Fluorescent ProbesUseful in enzyme activity studies
AgrochemicalHerbicidesEffective against various plant species
IndustrialDyes and PigmentsForms stable complexes with metal ions

Case Studies

  • Antibacterial Activity Study : A study published in 2023 examined the antibacterial effects of various quinoline derivatives against resistant strains of bacteria. The results indicated that this compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In a recent publication, researchers designed new quinolone derivatives based on this compound aimed at targeting VEGFR-2. The study demonstrated that specific structural modifications enhanced binding affinity and cytotoxic effects on cancer cells, indicating promising therapeutic potential .

Biological Activity

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a member of the quinoline family known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

This compound is synthesized primarily through methods such as the Friedländer synthesis, where aniline derivatives react with ketones under acidic or basic conditions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which enhance its chemical diversity and potential applications in biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. A study highlighted its efficacy against Staphylococcus aureus and other Gram-positive bacteria. The compound's mechanism of action involves inhibiting bacterial enzymes critical for cell wall synthesis, thereby preventing bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This activity is attributed to its ability to interact with cellular targets involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

In biological assays, this compound has been utilized as a fluorescent probe to study enzyme inhibition. Its interaction with specific enzymes suggests potential applications in drug design aimed at modulating enzyme activity for therapeutic benefits.

The biological activity of this compound is primarily mediated by its ability to bind to the active sites of target enzymes. This binding inhibits enzymatic functions essential for microbial survival and cancer cell proliferation. The presence of the ethyl group and carboxylic acid moiety enhances its solubility and reactivity, facilitating interactions with biomolecules .

Comparative Analysis

The biological activity of this compound can be compared with other quinoline derivatives:

CompoundActivity TypeMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, apoptosis induction
2-HydroxyquinolineAntimicrobialChelation of metal ions essential for bacterial growth
4-HydroxyquinolineAnticancerDNA intercalation and topoisomerase inhibition

This table illustrates how variations in structure lead to differences in biological activity among quinoline derivatives.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antibacterial Evaluation : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 50 µg/mL, particularly against Staphylococcus aureus .
  • Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : Fluorescent assays indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways critical for both bacterial survival and cancer cell proliferation .

Properties

IUPAC Name

2-ethylquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10;/h3-7H,2H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOROPDPYYRUCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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